The mechanism of action of ethyl 2-morpholinobenzoate derivatives can be complex, depending on the specific compound and its target. For instance, one derivative, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), has been identified as a potent σ(1) receptor antagonist. The σ(1) receptor is implicated in the modulation of pain, and antagonists of this receptor can provide therapeutic benefits in neuropathic pain models. The pharmacological activity of S1RA was evaluated through in vitro binding assays, and it demonstrated high activity in the mouse capsaicin model of neurogenic pain, as well as dose-dependent antinociceptive effects in several neuropathic pain models1.
In the field of pharmacology, the aforementioned S1RA compound has shown promise as a clinical candidate due to its good physicochemical, safety, and ADME properties. It has been profiled for its selective activity against σ(1) receptors, which is crucial for its potential use in treating neurogenic and neuropathic pain1.
Ethyl 2-morpholinobenzoate derivatives also play a role in organic synthesis. For example, the reaction of ethyl azidoformate with morpholine derivatives has been studied, leading to products like morpholinium azide and 4-(ethoxycarbonyl)morpholine. These reactions are influenced by the n-donor abilities of heteroatoms within the morpholine ring, which can affect the outcome and yield of the reaction2.
In catalysis, Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl}morpholine have been synthesized and shown to be efficient catalysts for the transfer hydrogenation reaction of ketones. These complexes exhibit characteristic NMR spectra and have been structurally characterized, with the geometry around Rhodium being distorted octahedral. The catalytic activity of these complexes has been demonstrated with high turnover numbers and frequencies, making them valuable for synthetic applications3.
Finally, derivatives of ethyl 2-morpholinobenzoate have been explored as potential agents for photodynamic therapy (PDT). Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized, with studies showing moderate to high quantum yields of singlet oxygen production. These compounds have been tested in vitro using cancer cell lines, and results indicate that they have promising photosensitizing potential for PDT, particularly against prostate and malignant melanoma cell lines4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: